Bacmecillinam
Overview
Description
Bacmecillinam is a semisynthetic penicillin derivative that belongs to the beta-lactam class of antibiotics. It is primarily used to treat bacterial infections, particularly those caused by gram-negative bacteria. This compound is known for its efficacy in treating urinary tract infections and other bacterial infections due to its unique mechanism of action, which involves inhibiting bacterial cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bacmecillinam is synthesized through a multi-step process. The synthesis begins with the preparation of 1’-ethoxycarbonyloxyethyl 6-aminopenicillanate, which is then reacted with 1-hexamethyleneiminocarboxaldehyde dimethylacetate in the presence of triethylamine in chloroform at -30°C . This reaction yields this compound as the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Bacmecillinam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for its metabolism and excretion in the body.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed in aqueous solutions, leading to the formation of mecillinam and other metabolites.
Oxidation: Oxidative reactions can occur in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of substituted derivatives.
Major Products Formed: The major products formed from these reactions include mecillinam and various oxidized and substituted derivatives .
Scientific Research Applications
Bacmecillinam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Industry: Applied in the development of new antibiotics and pharmaceutical formulations.
Mechanism of Action
Bacmecillinam exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. By binding to these proteins, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Mecillinam: A closely related compound with a similar mechanism of action.
Pivmecillinam: A prodrug of mecillinam that is well absorbed orally and converted to mecillinam in the body.
Ampicillin: Another beta-lactam antibiotic with a broader spectrum of activity.
Uniqueness: Bacmecillinam is unique due to its high specificity for gram-negative bacteria and its ability to inhibit bacterial cell wall synthesis through a distinct mechanism compared to other beta-lactam antibiotics .
Properties
IUPAC Name |
1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O6S/c1-5-27-19(26)29-13(2)28-18(25)15-20(3,4)30-17-14(16(24)23(15)17)21-12-22-10-8-6-7-9-11-22/h12-15,17H,5-11H2,1-4H3/t13?,14-,15+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKFBADIZIDYBU-UCMJJCQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2N=CN3CCCCCC3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76996-24-2 (unspecified hydrochloride) | |
Record name | Bacmecillinam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801023645 | |
Record name | Bacmecillinam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50846-45-2 | |
Record name | Bacmecillinam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50846-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bacmecillinam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bacmecillinam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BACMECILLINAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942B99D5UK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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